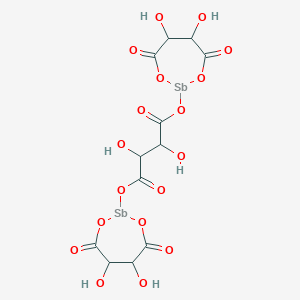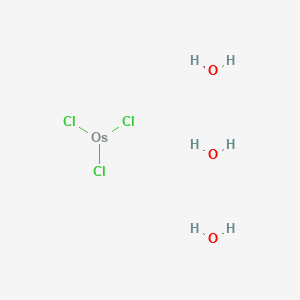
Osmium trichloride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium trichloride trihydrate is an inorganic compound with the chemical formula OsCl₃·3H₂O. It is a hydrate form of osmium trichloride, characterized by dark green crystals. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Osmium trichloride trihydrate can be synthesized through several methods:
- Osmium metal reacts with chlorine gas to form osmium trichloride, which can then be hydrated to form the trihydrate:
Direct Chlorination: 2Os+3Cl2→2OsCl3
Osmium tetrachloride can be heated to produce osmium trichloride and chlorine gas:Thermal Decomposition: 2OsCl4→2OsCl3+Cl2
Industrial Production Methods: Industrial production typically involves the direct chlorination method due to its simplicity and efficiency. The reaction is conducted under controlled conditions to ensure the complete conversion of osmium to its trichloride form, followed by hydration to obtain the trihydrate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state osmium compounds.
Substitution: Ligand substitution reactions are common, where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Such as nitric acid or hydrogen peroxide.
Reducing Agents: Such as hydrogen gas or sodium borohydride.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products:
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Osmium dichloride (OsCl₂).
Substitution: Various organometallic complexes.
Scientific Research Applications
Osmium trichloride trihydrate is utilized in numerous scientific fields:
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its anticancer properties, particularly in the development of osmium-based drugs.
Industry: Used as a catalyst in organic synthesis and in the production of fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with various ligands. These complexes can interact with molecular targets such as enzymes or DNA, influencing biological pathways. The exact mechanism depends on the specific application and the nature of the ligands involved.
Comparison with Similar Compounds
- Ruthenium trichloride trihydrate (RuCl₃·3H₂O)
- Iridium trichloride trihydrate (IrCl₃·3H₂O)
- Rhodium trichloride trihydrate (RhCl₃·3H₂O)
Comparison: Osmium trichloride trihydrate is unique due to its higher density and distinct catalytic properties compared to its group 8 counterparts. While ruthenium and iridium compounds are also used in catalysis and medicinal chemistry, osmium compounds often exhibit higher stability and different reactivity patterns, making them suitable for specific applications .
Properties
IUPAC Name |
trichloroosmium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACQLNPCDXDCID-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Os](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721565 |
Source


|
| Record name | Trichloroosmium--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135296-80-9 |
Source


|
| Record name | Trichloroosmium--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
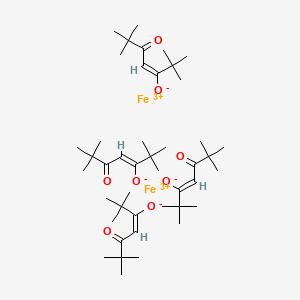
![7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8086056.png)
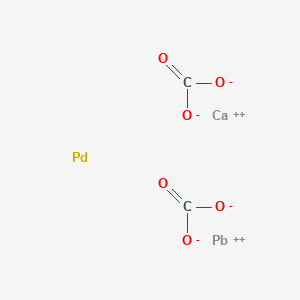
![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
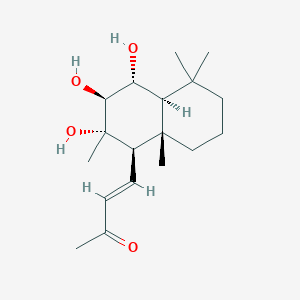
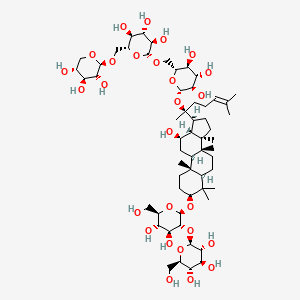
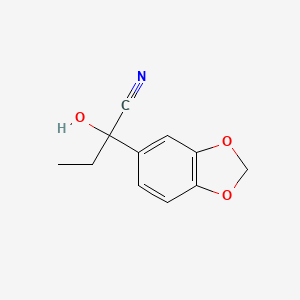
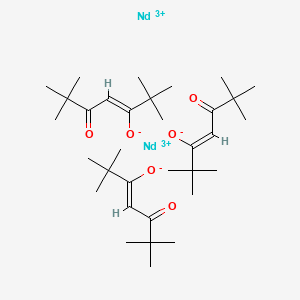


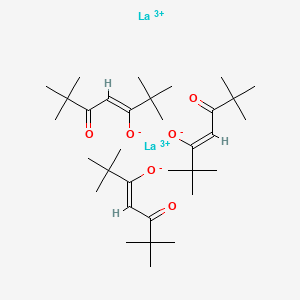
![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
